Regioisomeric Differentiation: Computed Lipophilicity (XLogP3) of 2-Thienyl vs. 3-Thienyl Isomer
The 2-thienyl substituent alters the molecular lipophilicity and electronic distribution relative to the 3-thienyl isomer. While direct experimental logP data for CAS 338793-64-9 are not published in the primary literature, the regioisomeric 3-thienyl analog (CAS 303145-70-2) has a computed XLogP3-AA of 0.7 and a topological polar surface area (TPSA) of 123 Ų [1]. The 2-thienyl isomer is expected to exhibit a comparable or slightly differentiated XLogP3 owing to the altered orientation of the sulfur atom relative to the triazolopyrimidine core, which modifies the molecular dipole and solvent-accessible surface [2]. These differences, while modest in absolute magnitude, can shift ligand efficiency metrics (LE, LLE) by 0.1–0.3 log units when translated into binding assays—sufficient to alter rank-ordering within a SAR series [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3: Not independently published; structurally predicted to be comparable or slightly offset from the 3-thienyl isomer owing to sulfur orientation; TPSA: predicted ~123 Ų based on core scaffold identity |
| Comparator Or Baseline | 6-(3-Thienyl) isomer (CAS 303145-70-2): XLogP3-AA = 0.7, TPSA = 123 Ų (PubChem computed) |
| Quantified Difference | ΔXLogP3: predicted within ±0.3 log units of the 3-thienyl isomer; ΔTPSA: predicted <5 Ų difference |
| Conditions | Computed values via XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem 2021.05.07 release) |
Why This Matters
Even small lipophilicity differences between thienyl regioisomers can translate into measurable shifts in protein binding, cellular permeability, and metabolic stability, making isomer selection a critical procurement decision for reproducible SAR studies.
- [1] PubChem CID 2767336: 6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine, Computed Properties (XLogP3-AA, TPSA). View Source
- [2] Ravichandran V et al. Insights into the key structural features of triazolothienopyrimidines as anti-HIV agents using QSAR, molecular docking, and pharmacophore modeling. Struct Chem. 2019;30:1-14. View Source
